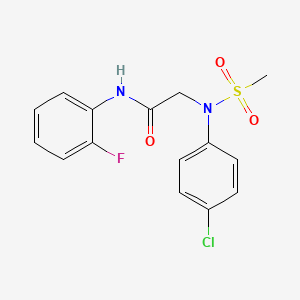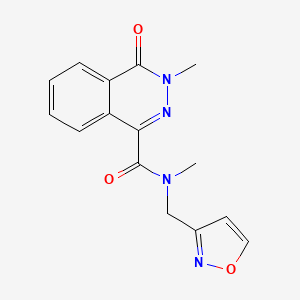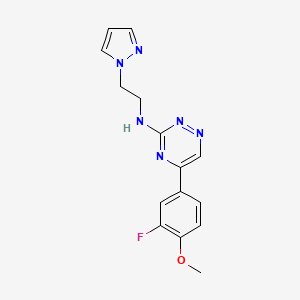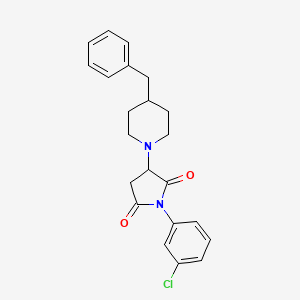![molecular formula C14H22N2OS B5131459 5-ethyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide](/img/structure/B5131459.png)
5-ethyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that have a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The presence of the piperidine moiety in this compound adds to its potential pharmacological activities, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions. For example, 2-(piperidin-1-yl)ethylamine can be reacted with an appropriate thiophene derivative to form the desired compound.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of thiophene is reacted with the piperidine-containing amine under suitable conditions, such as the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
5-ethyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
科学的研究の応用
5-ethyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s potential pharmacological activities make it a candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, conductive polymers, and other advanced materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
作用機序
The mechanism of action of 5-ethyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The piperidine moiety may interact with neurotransmitter receptors, while the thiophene ring could participate in electron transfer processes. Further research is needed to elucidate the specific molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
N-(piperidin-1-ylcarbothioyl)thiophene-2-carboxamide: Similar structure but lacks the ethyl group.
5-chloro-N-(2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide: Contains a chloro substituent and a different amide linkage.
Uniqueness
5-ethyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide is unique due to the presence of both the ethyl group and the piperidine moiety, which may confer distinct pharmacological properties and reactivity compared to other thiophene derivatives.
特性
IUPAC Name |
5-ethyl-N-(2-piperidin-1-ylethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-2-13-10-12(11-18-13)14(17)15-6-9-16-7-4-3-5-8-16/h10-11H,2-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIJBEGBEYFTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(phenylsulfanyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B5131378.png)

![2,4-dichloro-N-(dibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5131399.png)




![Benzyl 4-[(4-chlorobenzenesulfonyl)oxy]benzoate](/img/structure/B5131439.png)
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5131451.png)

![N-isobutyl-2-isopropyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5131467.png)

![1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate](/img/structure/B5131481.png)
![methyl 4-[3-bromo-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5131501.png)
